Tolfenamic acid is an aminobenzoic acid that is anthranilic acid in which one of the hydrogens attached to the nitrogen is replaced by a 3-chloro-2-methylphenyl group. Tolfenamic acid is used specifically for relieving the pain of migraine. It also shows anticancer activity. It has a role as a non-steroidal anti-inflammatory drug, a non-narcotic analgesic, an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor and an EC 2.7.1.33 (pantothenate kinase) inhibitor. It is an aminobenzoic acid, an organochlorine compound and a secondary amino compound. It is functionally related to an anthranilic acid. Tolfenamic acid, with the formula N-(2-methyl-3-chlorphenyl)-anthranilic acid, is a nonsteroidal anti-inflammatory agent. It was discovered by scientists at Medica Pharmaceutical Company in Finland. It is used in the UK as a treatment for migraine under the name of Clotam. In the US, it presents a Status class I by the FDA. By the European Medicine Agency, it was granted in 2016 with the status of orphan for the treatment of supranuclear palsy. Tolfenamic Acid is an orally available, benzoic acid derivative and a non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, antipyretic, analgesic and potential anti-neoplastic activities. Tolfenamic acid inhibits the activity of the enzymes cyclooxygenase (COX) I and II, resulting in a decreased formation of precursors of prostaglandins and thromboxanes. The decrease in prostaglandin synthesis results in the therapeutic effects of this agent. Tolfenamic acid also inhibits thromboxane A2 synthesis, by thromboxane synthase, which decreases platelet aggregation. In addition, this agent exerts anti-tumor effects through COX-dependent and independent pathways. Specifically, this agent induces the production of reactive oxygen species, causes DNA damage, increases nuclear factor-kappa B (NF-kB) activation and the expression of activating transcription factor 3 (ATF3) and NSAID-activated gene-1 (NAG1), and inhibits the expression of specificity proteins (Sp), which reduces the expression of Sp-dependent anti-apoptotic and growth-promoting proteins. Altogether, this enhances tumor cell apoptosis, and reduces tumor cell growth and angiogenesis.
Related Compounds
Flufenamic Acid
Relevance: Like tolfenamic acid, flufenamic acid is used clinically to treat pain and inflammation, often associated with rheumatic and non-rheumatic conditions. [] The inclusion of flufenamic acid in this context underscores its close structural relationship to tolfenamic acid, further emphasizing the shared therapeutic applications within this drug class. []
Relevance: This metabolite retains the core structure of tolfenamic acid but incorporates a hydroxymethyl group at the 2-position of the phenyl ring. [] This structural modification suggests that it may possess altered pharmacological activity compared to the parent compound, tolfenamic acid. []
Relevance: This metabolite is structurally similar to tolfenamic acid with the addition of a hydroxymethyl group at the 2-position and a hydroxyl group at the 4-position of the phenyl ring. [] It highlights the metabolic pathways of tolfenamic acid in the body. []
N-(2-formyl-3-chlorophenyl) anthranilic acid
Relevance: This metabolite, formed through oxidation of the methyl group on tolfenamic acid to a formyl group, offers insights into the metabolic pathways of the drug within the body. [] Its identification in human urine suggests it might have pharmacological activity or serve as a precursor to further metabolites. []
Relevance: This metabolite exhibits structural similarities to tolfenamic acid with the addition of a hydroxyl group at the 4-position of the phenyl ring. [] This minor structural alteration might impact its binding affinity to target proteins and, consequently, its pharmacological activity. []
Relevance: This metabolite is structurally similar to tolfenamic acid, differing only by the addition of a hydroxyl group at the 5-position of the phenyl ring. [] Its identification, alongside other metabolites, elucidates the metabolic breakdown of tolfenamic acid in humans. []
N-(2-carboxy-3-chlorophenyl)-anthranilic acid
Relevance: This metabolite is formed by the oxidation of the methyl group on tolfenamic acid to a carboxylic acid group. [] This structural modification likely influences its physicochemical properties and could potentially alter its binding affinity to target proteins and its overall pharmacological profile. []
Relevance: This metabolite demonstrates structural similarities to tolfenamic acid with the addition of a hydroxymethyl group at the 2-position of the phenyl ring and a hydroxyl group at the 4-position of the anthranilic acid moiety. [] Its presence, along with other metabolites, contributes to understanding the comprehensive metabolic profile of tolfenamic acid. []
Relevance: This metabolite exhibits structural similarities to tolfenamic acid with the incorporation of a hydroxyl group at the 5-position of the anthranilic acid moiety. [] Its identification provides insights into the metabolic transformations of tolfenamic acid within the body. []
Relevance: This metabolite, similar in structure to tolfenamic acid but with a methoxy group at the 4-position of the phenyl ring, is indicative of metabolic processes involving O-methylation. [] It contributes to our understanding of tolfenamic acid's metabolic fate. []
Relevance: This metabolite shares structural features with tolfenamic acid with the addition of a hydroxyl group at the 4-position of the anthranilic acid ring. [] This structural change, although subtle, could potentially influence its interaction with biological targets. []
N-(2-methyl-4-hydroxyphenyl)-anthranilic acid
Relevance: This metabolite bears a close structural resemblance to tolfenamic acid, differing only in the absence of the chlorine atom and the presence of a hydroxyl group at the 4-position of the phenyl ring. [] Its formation suggests metabolic pathways capable of removing the chlorine atom from tolfenamic acid. []
Curcumin
Relevance: While structurally unrelated to tolfenamic acid, curcumin was investigated in combination with tolfenamic acid for its potential to enhance anti-inflammatory activity and mitigate tolfenamic acid's side effects like gastric ulcer and hepatotoxicity. [] Studies showed that co-administration of curcumin with tolfenamic acid synergistically reduced inflammation and exhibited protective effects on the liver and stomach. []
Diclofenac
Relevance: Although not structurally similar to tolfenamic acid, diclofenac is mentioned due to its detrimental effects on Gyps vultures. [] This study aimed to evaluate the safety of tolfenamic acid in these vultures, as it was proposed as a safer alternative to diclofenac for livestock treatment. []
Meloxicam
Relevance: Despite lacking structural similarity to tolfenamic acid, meloxicam is referenced as a safe alternative to diclofenac for Gyps vultures. [] This research focused on assessing the safety of tolfenamic acid in comparison to meloxicam, as both are considered potential replacements for diclofenac in livestock, minimizing the risk to vulture populations. []
Source
Tolfenamic acid was first synthesized in the 1960s and has been marketed under various brand names. Its synthesis involves the reaction of specific chemical precursors, which will be discussed in detail later in this article.
Classification
Tolfenamic acid is classified as a nonsteroidal anti-inflammatory drug and is known for its ability to inhibit cyclooxygenase enzymes, thereby reducing the production of prostaglandins, which are mediators of inflammation and pain.
Synthesis Analysis
Methods
The preparation of tolfenamic acid typically involves several steps. A common synthetic route includes:
Initial Reaction: Mixing o-chlorobenzoic acid with an excess of 3-chloro-2-methyl aniline, followed by the addition of an inorganic base, anhydrous alkali metal iodide, and copper powder.
Heating: The mixture is stirred and heated to a temperature between 100 °C and 150 °C.
Distillation: Excess 3-chloro-2-methyl aniline is removed through distillation.
Acidification: Water is added to the solution, followed by stirring and filtering, cooling the solution to between 5 °C and 10 °C, and adjusting the pH to acidic conditions using an inorganic acid.
Crystallization: The crude product is dissolved in absolute ethyl alcohol, heated, and then cooled gradually to promote crystallization.
Technical Details
The yield of tolfenamic acid can vary based on the specific conditions used during synthesis. For instance, one method reported a molar yield of approximately 83.1% from a starting amount of 100 grams of crude product.
Molecular Structure Analysis
Structure
The molecular formula of tolfenamic acid is C14H12ClN2O2. Its structure features a benzoic acid moiety substituted with a chloro group on one side and a methyl group on the other side, connected through an amine linkage.
Data
Molecular Weight: Approximately 272.71 g/mol.
Chemical Structure: The structural representation includes a carboxylic acid group (-COOH), which contributes to its acidity and biological activity.
Chemical Reactions Analysis
Reactions
Tolfenamic acid can undergo various chemical reactions typical for carboxylic acids and amines. Key reactions include:
Esterification: Reacting with alcohols to form esters.
Amidation: Reacting with amines to form amides.
Deprotonation: In basic conditions, the carboxylic acid group can lose a proton, forming a carboxylate ion.
Technical Details
The reactivity of tolfenamic acid can be influenced by its functional groups, particularly the carboxylic acid which can participate in both nucleophilic and electrophilic reactions.
Mechanism of Action
Tolfenamic acid exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to decreased synthesis of prostaglandins, which are responsible for mediating pain and inflammation.
Process
Inhibition of Prostaglandin Synthesis: By blocking cyclooxygenase activity, tolfenamic acid reduces the levels of inflammatory mediators.
Analgesic Effect: The reduction in prostaglandin levels alleviates pain by diminishing peripheral sensitization of nociceptors.
Data
Studies have shown that tolfenamic acid has comparable efficacy to other NSAIDs in reducing inflammatory responses in various animal models.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Tolfenamic acid typically appears as a white crystalline powder.
Solubility: It is insoluble in water but soluble in organic solvents such as ethanol and methanol.
Chemical Properties
pKa: The pKa value indicates that tolfenamic acid behaves as a weak acid.
Stability: Tolfenamic acid exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications
Tolfenamic acid has several scientific uses:
Veterinary Medicine: It is commonly used for pain relief in animals post-surgery or during inflammatory conditions.
Human Medicine: Research continues into its potential applications for managing chronic pain conditions due to its anti-inflammatory properties.
Research Tool: Tolfenamic acid serves as a model compound for studying NSAID mechanisms and developing new analgesics with improved safety profiles.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Argipressin is a synthetic peptide identical to the endogenous nonapeptide hormone with antidiuretic property. Synthesized in the hypothalamus and stored/released from the posterior lobe of the pituitary, argipressin's primary function is regulating extracellular fluid volume. This agent can also act as a vasoconstrictor, increasing blood pressure and systemic vascular resistance. Argipressin is the predominant form of mammalian vasopressin (antidiuretic hormone). It is a nonapeptide containing an arginine at residue 8 and two disulfide-linked cysteines at residues of 1 and 6. It has a role as a cardiovascular drug, a hematologic agent and a mitogen. The predominant form of mammalian antidiuretic hormone. It is a nonapeptide containing an ARGININE at residue 8 and two disulfide-linked cysteines at residues of 1 and 6. Arg-vasopressin is used to treat DIABETES INSIPIDUS or to improve vasomotor tone and BLOOD PRESSURE.
Vatalanib is a member of the class of phthalazines that is phthalazine in which the hydrogens at positions 1 and 4have been replaced by a p-chlorophenylamino group and a pyridin-4-ylmethyl group, respectively. It is a multi-targeted tyrosine kinase inhibitor for all isoforms of VEGFR, PDGFR and c-Kit. It has a role as an antineoplastic agent, an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor, an angiogenesis inhibitor and a vascular endothelial growth factor receptor antagonist. It is a member of phthalazines, a member of pyridines, a member of monochlorobenzenes and a secondary amino compound. Vatalanib (PTK787/ZK-222584) is a new oral antiangiogenic molecule that inhibits all known vascular endothelial growth factor receptors. Vatalanib is under investigation for the treatment of solid tumors. Vatalanib is an orally bioavailable anilinophthalazine with potential antineoplastic activity. Vatalanib binds to and inhibits the protein kinase domain of vascular endothelial growth factor receptors 1 and 2; both receptor tyrosine kinases are involved in angiogenesis. This agent also binds to and inhibits related receptor tyrosine kinases, including platelet-derived growth factor (PDGF) receptor, c-Kit, and c-Fms.
VBIT-12 is a voltage-dependent anion channel 1 (VDAC1) inhibitor. It inhibits VDAC1 conductance in synthetic lipid membranes containing purified rat VDAC1 when used at concentrations ranging from 20 to 100 µM. VBIT-12 is a potent inhibitor of VDAC1, directly interacting with purified VDAC1 and reducing its channel conductance.